molecular formula C14H15ClN2OS2 B6749701 2-(2-chlorophenyl)-N-methyl-N-(2-methylsulfanylethyl)-1,3-thiazole-5-carboxamide

2-(2-chlorophenyl)-N-methyl-N-(2-methylsulfanylethyl)-1,3-thiazole-5-carboxamide

Cat. No.: B6749701
M. Wt: 326.9 g/mol
InChI Key: OJUHSSQFGOJGPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorophenyl)-N-methyl-N-(2-methylsulfanylethyl)-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, a chlorophenyl group, and a carboxamide functional group

Properties

IUPAC Name

2-(2-chlorophenyl)-N-methyl-N-(2-methylsulfanylethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS2/c1-17(7-8-19-2)14(18)12-9-16-13(20-12)10-5-3-4-6-11(10)15/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUHSSQFGOJGPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCSC)C(=O)C1=CN=C(S1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-methyl-N-(2-methylsulfanylethyl)-1,3-thiazole-5-carboxamide typically involves the following steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.

  • Introduction of the Chlorophenyl Group: : The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a chlorobenzene derivative with a nucleophile, such as a thiolate anion, under basic conditions.

  • Formation of the Carboxamide Group: : The carboxamide group is formed by reacting the thiazole derivative with an appropriate amine, such as N-methyl-N-(2-methylsulfanylethyl)amine, in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the carboxamide group, potentially converting it to an amine.

  • Substitution: : The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like thiolates, amines, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-chlorophenyl)-N-methyl-N-(2-methylsulfanylethyl)-1,3-thiazole-5-carboxamide has several applications in scientific research:

  • Chemistry: : It is used as a building block in the synthesis of more complex molecules, particularly in the development of new thiazole derivatives with potential biological activity.

  • Biology: : The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.

  • Medicine: : Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where thiazole derivatives have shown efficacy, such as cancer, bacterial infections, and inflammatory conditions.

  • Industry: : It may be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-methyl-N-(2-methylsulfanylethyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. For example, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-1,3-thiazole-5-carboxamide: Lacks the N-methyl-N-(2-methylsulfanylethyl) group, which may affect its biological activity and chemical reactivity.

    2-(2-bromophenyl)-N-methyl-N-(2-methylsulfanylethyl)-1,3-thiazole-5-carboxamide: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and interactions with biological targets.

    2-(2-chlorophenyl)-N-methyl-1,3-thiazole-5-carboxamide: Lacks the N-(2-methylsulfanylethyl) group, potentially altering its solubility and pharmacokinetic properties.

Uniqueness

The presence of the N-methyl-N-(2-methylsulfanylethyl) group in 2-(2-chlorophenyl)-N-methyl-N-(2-methylsulfanylethyl)-1,3-thiazole-5-carboxamide imparts unique properties, such as increased lipophilicity, which can enhance its ability to cross biological membranes and interact with intracellular targets. This structural feature may also influence its metabolic stability and overall pharmacological profile, making it a compound of interest for further research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.